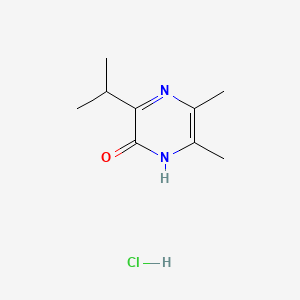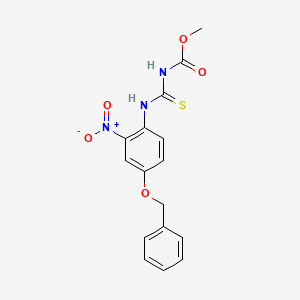
Carbamic acid, (((2-nitro-4-(phenylmethoxy)phenyl)amino)thioxomethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (((2-nitro-4-(phenylmethoxy)phenyl)amino)thioxomethyl)-, methyl ester is a complex organic compound with a molecular formula of C16-H15-N3-O5-S and a molecular weight of 361.40 . This compound is known for its unique chemical structure, which includes a nitro group, a phenylmethoxy group, and a thioxomethyl group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of carbamic acid, (((2-nitro-4-(phenylmethoxy)phenyl)amino)thioxomethyl)-, methyl ester involves multiple steps, including nitration, esterification, and hydrogenation . The process typically starts with the nitration of a suitable aromatic compound, followed by esterification to introduce the methyl ester group. The final step involves hydrogenation to reduce any remaining nitro groups and complete the synthesis. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .
Analyse Des Réactions Chimiques
Carbamic acid, (((2-nitro-4-(phenylmethoxy)phenyl)amino)thioxomethyl)-, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for hydrogenation, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as a drug candidate due to its unique chemical properties . Additionally, it has applications in the industry as a precursor for the production of various materials and chemicals .
Mécanisme D'action
The mechanism of action of carbamic acid, (((2-nitro-4-(phenylmethoxy)phenyl)amino)thioxomethyl)-, methyl ester involves its interaction with specific molecular targets and pathways . The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylmethoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Comparaison Avec Des Composés Similaires
Carbamic acid, (((2-nitro-4-(phenylmethoxy)phenyl)amino)thioxomethyl)-, methyl ester can be compared to other similar compounds, such as carbamic acid phenyl (2-nitro phenyl) methyl ester . While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it distinct and potentially more versatile in certain applications .
Propriétés
Numéro CAS |
142646-10-4 |
|---|---|
Formule moléculaire |
C16H15N3O5S |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
methyl N-[(2-nitro-4-phenylmethoxyphenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C16H15N3O5S/c1-23-16(20)18-15(25)17-13-8-7-12(9-14(13)19(21)22)24-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,17,18,20,25) |
Clé InChI |
HKNLSQCEYUNPNG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC(=S)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





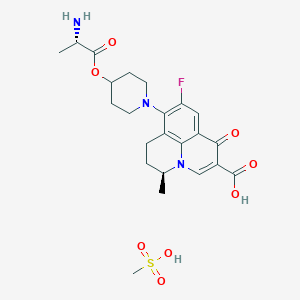
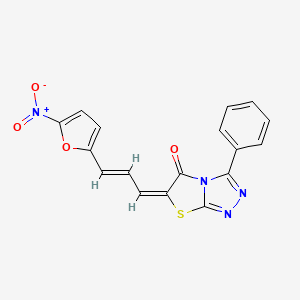
![5-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]-1-pyrrolidin-1-ylpentan-1-one;(Z)-but-2-enedioic acid](/img/structure/B12756310.png)
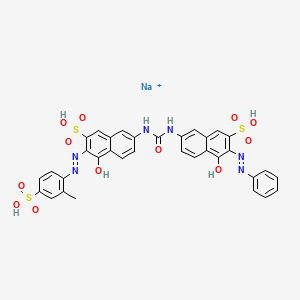
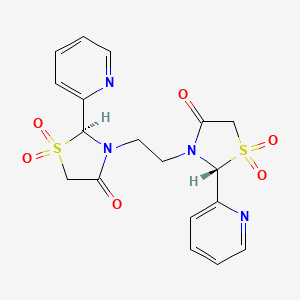
![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)


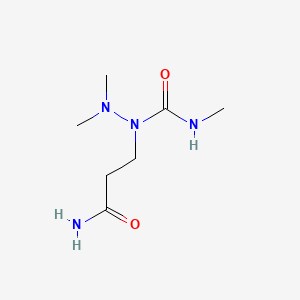
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12756373.png)
